molecular formula C8H12N2O B1472774 1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one CAS No. 1934421-57-4

1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one

Cat. No.: B1472774
CAS No.: 1934421-57-4
M. Wt: 152.19 g/mol
InChI Key: UYFMYTKYLIEARI-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(methylamino)pyridin-2(1H)-one is a chemical compound with the CAS Number 1934421-57-4 and a molecular formula of C8H12N2O . It has a molecular weight of 152.19 g/mol . The available scientific literature discusses the significant research interest in structurally related heterocyclic compounds, particularly 1,6-naphthyridin-2(1H)-ones, due to their broad potential in biomedical applications . These related scaffolds are frequently investigated as privileged structures in medicinal chemistry for developing potent ligands and inhibitors, showing promise in areas such as oncology . For instance, some tetrahydronaphthyridine derivatives are explored as highly potent and selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer treatment . While the specific research applications and mechanism of action for this compound are not fully detailed in public sources, its core structure places it in a category of compounds with considerable value for pharmaceutical research and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,6-dimethyl-4-(methylamino)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-7(9-2)5-8(11)10(6)3/h4-5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMYTKYLIEARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6-Dimethyl-4-(methylamino)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridinone core with specific functional groups that contribute to its biological activity. The presence of the methylamino group enhances its potential for hydrogen bonding, which is crucial for interaction with biological targets.

Inhibition of Isocitrate Dehydrogenase (IDH) Enzymes

Recent studies have highlighted the compound's role as an inhibitor of mutant isocitrate dehydrogenase (mIDH) enzymes, which are implicated in various malignancies, particularly acute myeloid leukemia (AML). The inhibition of mIDH leads to decreased levels of 2-hydroxyglutarate (2-HG), an oncometabolite associated with tumorigenesis.

  • Mechanism : The compound binds to the active site of mIDH enzymes, preventing the conversion of isocitrate to α-ketoglutarate, thus inhibiting the neomorphic activity that leads to 2-HG production. This inhibition has been shown to impact cellular behavior and gene expression significantly .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains.

  • Case Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 0.0195 mg/mL to 0.025 mg/mL. These findings suggest a promising potential for developing antibacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the pyridinone ring and substituents significantly influence the biological activity of the compound.

ModificationEffect on Activity
Removal of methyl groupsSignificant loss in potency
Addition of halogen substituentsEnhanced antibacterial activity
Alteration of amide functional groupsVariable effects on mIDH inhibition

These findings emphasize the importance of specific functional groups in maintaining the efficacy of the compound against targeted enzymes and pathogens .

Toxicological Profile

While exploring its therapeutic potential, it is also essential to consider the toxicological aspects. The compound's interaction with lysosomal phospholipase A2 has been investigated as a predictor of drug-induced phospholipidosis. Understanding these interactions can aid in assessing safety profiles during drug development .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds related to 1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridinones can act as inhibitors of specific kinases involved in cancer cell proliferation. In particular, the compound has been evaluated for its ability to inhibit Casein Kinase 1 (CK1), which plays a critical role in various signaling pathways associated with cancer progression. In vitro studies demonstrated that certain derivatives displayed IC50 values below 100 nM against CK1α, indicating potent inhibitory effects .

Cardiovascular Applications
The compound is also of interest in the development of antihypertensive agents. Its structural analogs are known for their efficacy as calcium channel blockers, which are crucial in treating hypertension and other cardiovascular diseases. The synthesis of N-substituted derivatives has been explored to enhance their pharmacological profiles and selectivity .

Analytical Chemistry Applications

Chromatographic Techniques
The compound has been successfully utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of related substances. A specific method involving reverse-phase HPLC has been developed using a Newcrom R1 column, which allows for efficient separation under mild conditions. This method is particularly useful for isolating impurities during the synthesis process and is compatible with mass spectrometry .

Material Science Applications

Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing novel functional materials. Its ability to form stable complexes with metals has led to its investigation in catalysis and as a building block for creating advanced materials with specific electronic or optical properties .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of CK1α with IC50 < 100 nM
Cardiovascular Drugs Potential as a calcium channel blocker
Analytical Methods Effective separation using reverse-phase HPLC
Material Synthesis Used as a precursor for functional materials

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Pyridin-2(1H)-one derivatives with structural modifications at positions 4, 5, and 6 are common in medicinal chemistry. Key analogues include:

Compound Name CAS No. Substituents (Positions) Structural Similarity Key References
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one 22123-19-9 6-CH₃, 4-CF₃ 0.87
1,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one 343981-56-6 1-CH₃, 6-CH₃, 4-CF₃ 0.83
6-Propyl-4-(trifluoromethyl)pyridin-2(1H)-one 937601-39-3 6-CH₂CH₂CH₃, 4-CF₃ 0.81
5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one - 5-CH₃, 6-CH₃, 4-CF₃ -

Key Observations :

  • Trifluoromethyl (CF₃) vs. Methylamino (NHCH₃): The CF₃ group (electron-withdrawing) enhances metabolic stability and lipophilicity, whereas the NHCH₃ group (electron-donating) may improve solubility and hydrogen-bonding capacity .
  • Position 6 Modifications : Propyl or methyl groups at position 6 influence steric bulk and hydrophobic interactions. For example, 6-propyl derivatives exhibit reduced similarity scores compared to methyl-substituted analogs .
Analgesic and Toxicity Profiles
  • 5,6-Dimethyl-4-CF₃-pyridinone (Compound 6): Demonstrated acute toxicity (LD₅₀ = 320 mg/kg in rats) and analgesic activity in hot-plate tests (ED₅₀ = 12.5 mg/kg) .
  • Methylamino Derivatives: Limited direct data, but N-alkylated pyridinones (e.g., from ) show moderate antibacterial activity against E. coli and S. aureus .
Kinase and Antiviral Activity
  • c-Src Kinase Inhibition : Pyridin-2(1H)-one derivatives (e.g., Compound 36 in ) exhibit IC₅₀ values as low as 12.5 µM, with hydroxy and methoxy groups enhancing potency .
  • HIV-1 Reverse Transcriptase Inhibition: Hybrid pyridinones (e.g., UC-781 analogs) with polar groups at C-3 and olefinic groups at C-4 show nanomolar activity .

Physicochemical Properties

  • Melting Points: 5,6-Dimethyl-4-CF₃-pyridinone (Compound 6) melts at 142–144°C, whereas O-alkylated derivatives () have higher melting points due to crystallinity .
  • Spectroscopic Data :
    • ¹H NMR : Methyl groups at positions 1 and 6 resonate at δ 1.8–2.1 ppm, while NHCH₃ protons appear as broad singlets near δ 3.0 ppm .
    • ¹⁹F NMR : CF₃-substituted derivatives show signals at δ -62 to -65 ppm .

Preparation Methods

Synthesis via Nucleophilic Substitution of Chloro-Methyl-Amino-Pyridine

A prominent method reported for preparing pyridinone derivatives structurally related to 1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one involves the reaction of chloro-methyl-amino-pyridine intermediates with potassium hydroxide in methanol under elevated temperature and pressure conditions.

  • Procedure : The chloro-methyl-amino-pyridine intermediate is reacted with KOH in methanol in an autoclave at temperatures ranging from 160 °C to 200 °C (commonly around 180 °C) for approximately 16 hours. This reaction facilitates nucleophilic substitution of the chlorine atom by hydroxide, leading to the formation of the pyridinone ring system.

  • Catalytic Steps : Prior to this, the chloro-methyl-amino-pyridine intermediate can be synthesized by hydrogenation of nitro-N-oxide precursors over a platinum catalyst (1% Pt + 2% V on carbon), which reduces the nitro group to an amino group.

  • Advantages : This two-step process (hydrogenation followed by nucleophilic substitution) yields the target compound with high purity (>99%) and good overall yield (~84%). It avoids the use of chromatographic purification and is amenable to scale-up.

  • Challenges : The reaction is strongly exothermic and requires careful control of reaction parameters to ensure safety and reproducibility. Additionally, the use of chlorinated solvents in some steps may pose environmental concerns.

Step Reactants Conditions Outcome Yield & Purity
1 Nitro-N-oxide + H2 (Pt catalyst) Hydrogenation Chloro-methyl-amino-pyridine High conversion
2 Chloro-methyl-amino-pyridine + KOH/methanol 180 °C, 16 h, autoclave 4-Amino-5-methylpyridone (pyridinone core) 84% yield, >99% purity

This method is described in patent literature, highlighting its industrial relevance for preparing pyridinone intermediates related to this compound analogs.

Alkylation and Amination Strategies

Another approach involves the selective alkylation and amination of substituted pyridine derivatives to install the methyl and methylamino groups at the desired positions.

  • Alkylation : Introduction of methyl groups at positions 1 and 6 of the pyridine ring can be achieved via selective methylation reactions using methyl halides or methylating agents under basic conditions.

  • Amination : The methylamino group at position 4 is typically introduced via nucleophilic substitution or reductive amination, where a suitable leaving group (e.g., halogen or alkoxy substituent) is displaced or transformed into the methylamino substituent.

  • Reaction Control : Careful control of reaction conditions such as temperature, solvent, and stoichiometry is required to avoid side reactions such as over-alkylation or reduction of halogen substituents to hydrogen.

  • Example : Synthesis of 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride involves alkylation of the pyridinone core with 2-(methylamino)ethoxy substituents, highlighting the importance of the methylamino group for biological activity.

Catalytic Hydrogenation and Reduction

Catalytic hydrogenation plays a critical role in preparing intermediates for the target compound:

  • Catalysts : Platinum-based catalysts (e.g., 1% Pt + 2% V on carbon) are effective for the reduction of nitro groups to amino groups on pyridine derivatives.

  • Conditions : Hydrogenation is typically performed under mild pressure and temperature to avoid reduction of other sensitive groups such as chlorine atoms, which can be inadvertently reduced to hydrogen.

  • Outcome : This step yields amino-substituted pyridine intermediates that can undergo further transformations to form the pyridinone ring and install methylamino substituents.

Summary Table of Preparation Methods

Method Key Steps Conditions Advantages Disadvantages
Nucleophilic substitution of chloro-methyl-amino-pyridine Hydrogenation of nitro-N-oxide → reaction with KOH/methanol in autoclave 180 °C, 16 h, autoclave High yield, high purity, scalable, no chromatography Exothermic, requires pressure reactor, chlorinated solvents used
Alkylation and amination Selective methylation and nucleophilic substitution/amination Basic conditions, methyl halides, controlled temperature Direct installation of methyl and methylamino groups Risk of side reactions, requires careful control
Catalytic hydrogenation Reduction of nitro to amino groups Pt catalyst, mild H2 pressure Efficient reduction step Possible over-reduction, catalyst cost

Research Findings and Notes

  • The methylamino group is critical for the binding affinity and selectivity of the compound in biological targets, particularly as enzyme inhibitors.

  • The hydrochloride salt form of related compounds enhances water solubility, facilitating biological assays and therapeutic applications.

  • Avoidance of chromatographic purification in the main synthetic route reduces cost and complexity, making the process industrially attractive.

  • Safety considerations due to reaction exothermicity and pressure requirements necessitate specialized equipment and protocols.

  • Environmental concerns due to chlorinated solvents call for further development of greener alternatives.

Q & A

Q. What are the established synthetic routes for 1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkylation of precursor pyridinones (e.g., 4-amino-2-pyridone) with methyl halides under basic conditions. For example, introducing methyl groups at positions 1 and 6 may require sequential alkylation steps. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or THF improve reagent solubility .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
  • Temperature control : Reactions at 80–100°C reduce side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) .

Q. How is the purity and structural integrity of this compound validated in synthetic chemistry research?

  • Spectroscopic analysis :
  • 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups at positions 1 and 6) and tautomeric forms .
  • Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., m/z 167.1 for [M+H]+) .
    • Chromatography : HPLC with UV detection ensures >95% purity .
    • X-ray crystallography : Resolves ambiguities in tautomerism or stereochemistry .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the biological activity of this compound in antimicrobial assays?

  • In vitro assays :
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours .
    • Mechanistic studies :
  • Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to assess cell wall disruption .
  • Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) .

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups in this compound derivatives?

  • Analog synthesis : Modify substituents (e.g., replace methylamino with ethylamino or cyclopropylamino) .
  • Biological testing : Compare IC50 values in target assays (e.g., anticancer or antimicrobial).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .
  • Impurity profiling : HPLC-MS identifies bioactive impurities (e.g., oxidation byproducts) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. activity correlations) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • ADME prediction : Tools like SwissADME estimate logP (-0.3), solubility (-2.1 LogS), and bioavailability (55%) .
  • Metabolic stability : Hepatic microsome assays (human/rat) quantify phase I/II metabolism rates .
  • Blood-brain barrier (BBB) permeability : PAMPA-BBB models predict CNS penetration potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one
Reactant of Route 2
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1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one

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